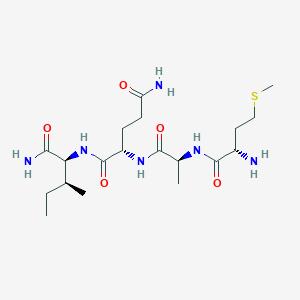

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide

Description

Propriétés

Numéro CAS |

649569-47-1 |

|---|---|

Formule moléculaire |

C19H36N6O5S |

Poids moléculaire |

460.6 g/mol |

Nom IUPAC |

(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]pentanediamide |

InChI |

InChI=1S/C19H36N6O5S/c1-5-10(2)15(16(22)27)25-19(30)13(6-7-14(21)26)24-17(28)11(3)23-18(29)12(20)8-9-31-4/h10-13,15H,5-9,20H2,1-4H3,(H2,21,26)(H2,22,27)(H,23,29)(H,24,28)(H,25,30)/t10-,11-,12-,13-,15-/m0/s1 |

Clé InChI |

MASMULAUFRDNGS-CXOVXGEYSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

SMILES canonique |

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |

Origine du produit |

United States |

Méthodes De Préparation

Chemical Condensation

Chemical condensation is a common method for synthesizing peptides, including L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide. This process typically involves the activation of carboxylic acid groups of amino acids to facilitate the formation of peptide bonds.

-

- Activation of amino acids using coupling reagents (e.g., DCC - Dicyclohexylcarbodiimide).

- Sequential addition of protected amino acids to form the desired peptide chain.

- Deprotection steps to remove protective groups after synthesis.

-

- High yield and purity if optimized properly.

- Flexibility in designing complex peptides.

-

- Risk of racemization during activation.

- Requires careful control of reaction conditions to avoid side reactions.

Enzymatic Synthesis

Enzymatic synthesis utilizes specific enzymes that catalyze the formation of peptide bonds under mild conditions, which can be advantageous for preserving the integrity of sensitive amino acids.

-

- Use of ligases such as L-amino acid α-ligase to catalyze peptide bond formation.

- Requires substrates (amino acids) and may involve fermentation techniques for production.

-

- Higher specificity and fewer by-products compared to chemical methods.

- Mild reaction conditions that reduce degradation of sensitive compounds.

-

- Enzyme availability and cost can be prohibitive.

- Reaction conditions may need extensive optimization.

Recent advances have introduced fermentation as a viable method for producing dipeptides like this compound. This method leverages genetically engineered microorganisms to synthesize peptides efficiently.

Microbial Fermentation

Microbial fermentation processes can be optimized for high-yield production of peptides through metabolic engineering.

-

- Genetically modified strains of E. coli or other microorganisms are used.

- Amino acids are fed into the culture medium, where they are converted into peptides by microbial metabolism.

-

- Potential for large-scale production with lower costs.

- Environmentally friendly compared to traditional chemical synthesis.

-

- Requires significant investment in genetic engineering and fermentation technology.

- Purification processes can be complex due to the presence of other microbial metabolites.

Following synthesis, purification is crucial to obtain high-purity this compound. Common purification methods include:

Chromatography Techniques

High-Performance Liquid Chromatography (HPLC):

- Widely used for purifying synthesized peptides due to its efficiency and ability to separate based on polarity and size.

-

- Useful for separating charged species based on their ionic interactions with the stationary phase.

Crystallization

Crystallization techniques can be employed post-synthesis to achieve high purity levels by exploiting solubility differences among compounds at various temperatures or solvent compositions.

Analyse Des Réactions Chimiques

Types of Reactions

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Enzymes like transaminases or chemical reagents like carbodiimides can facilitate substitution reactions.

Major Products

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with different amino acid sequences.

Applications De Recherche Scientifique

Nutritional Applications

Total Parenteral Nutrition (TPN)

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is often included in TPN formulations to enhance recovery in critically ill patients. Studies have shown that supplementation with dipeptides like L-alanyl-L-glutamine, which is structurally similar, can reduce infectious complications and improve nitrogen balance in patients receiving TPN. For instance, a randomized trial indicated that patients receiving L-alanyl-L-glutamine-supplemented TPN experienced fewer episodes of nosocomial infections compared to those on standard TPN .

Cell Culture Applications

Stability and Efficacy

this compound is utilized in cell culture as a stable alternative to L-glutamine. Unlike L-glutamine, which degrades rapidly and produces ammonia—a toxic byproduct—this dipeptide maintains stability in aqueous solutions, thereby supporting cell viability and growth over extended periods .

| Feature | L-Alanyl-L-Glutamine | L-Glutamine |

|---|---|---|

| Stability | High | Low |

| Ammonia Production | Minimal | High |

| Solubility at Room Temp | 586 g/L | 35 g/L |

Clinical Research Insights

Ergogenic Effects

Research has investigated the effects of dipeptides like L-alanyl-L-glutamine on athletic performance. A study demonstrated that acute ingestion of this dipeptide improved endurance performance under hydration stress, suggesting potential benefits for athletes .

Case Studies

-

Intensive Care Unit Nutrition

A multicenter trial involving 127 ICU patients highlighted the efficacy of alanine-glutamine supplementation in reducing infection rates and improving metabolic outcomes during critical care . -

Post-Surgical Recovery

In a study on post-surgical patients with secondary peritonitis, those receiving L-alanyl-L-glutamine-supplemented TPN showed significant improvements in infectious morbidity and overall recovery metrics compared to controls .

Mécanisme D'action

The mechanism of action of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may enhance protein synthesis or inhibit proteolytic enzymes, contributing to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural and Sequence Analysis

The table below compares the target tetrapeptide with other peptides from the evidence:

| Compound Name | CAS Number | Amino Acid Sequence | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide | Not provided | Met-Ala-Gln-Ile-amide | ~500–600 (estimated) | Tetrapeptide with amide terminus |

| L-Isoleucine, L-methionyl-L-phenylalanyl... (Disomotide) | 181477-43-0 | Partial sequence: Met-Phe-Ile-Thr-Ala-Phe... | ~1069.32 (C₅₂H₈₀N₁₀O₁₂S) | Larger peptide with phenylalanine residues |

| L-Aspartyl-L-alanyl-L-phenylalanyl-L-isoleucyl... | 3299035 (Patent) | Asp-Ala-Phe-Ile-Gly-Leu-Met-amide | ~800–900 (estimated) | Heptapeptide with aspartic acid terminus |

| Thymosin beta 4 acetate | 116786-35-7 | Complex sequence (43 amino acids) | ~4963.5 | Large regulatory peptide |

Key Observations :

- Chain Length : The target tetrapeptide is shorter than Disomotide (C₅₂H₈₀N₁₀O₁₂S) and Thymosin beta 4 acetate, which impacts bioavailability and membrane permeability .

- Functional Residues : The presence of methionine (sulfur-containing) and glutamine (polar, amide side chain) distinguishes it from phenylalanine-rich analogs like Disomotide .

- Terminal Modifications : Unlike the aspartic acid-terminated heptapeptide in , the target compound has an amide group, which may enhance metabolic stability .

Physicochemical Properties

- Solubility : Peptides with polar residues (e.g., glutamine) generally exhibit higher water solubility. However, the hydrophobic isoleucine and methionine residues in the target compound may reduce solubility compared to glycine-rich analogs .

- Stability : Amide termini (as seen in the target peptide and L-aspartyl-L-alanyl...methioninamide) resist carboxypeptidase cleavage, whereas free C-terminal carboxyl groups (e.g., in Thymosin beta 4 acetate) are more prone to degradation .

Activité Biologique

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is a synthetic dipeptide composed of four amino acids: methionine, alanine, glutamine, and isoleucine. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities, particularly in enhancing immune responses and improving cell culture conditions. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and applications.

The biological activity of this compound can be attributed to its constituent amino acids, which play crucial roles in various metabolic processes:

- Glutamine : Known for its role in immune function and as a nitrogen source for rapidly dividing cells.

- Methionine : Acts as a precursor for S-adenosylmethionine (SAM), a critical methyl donor in numerous biochemical reactions.

- Alanine : Involved in glucose metabolism and energy production.

- Isoleucine : Important for muscle metabolism and immune function.

The combination of these amino acids may enhance cellular functions, such as proliferation and differentiation, especially under stress conditions.

2. Immunostimulatory Effects

Research has demonstrated that dipeptides like L-alanyl-L-glutamine exhibit significant immunostimulatory properties. A study by Kircher et al. (2002) showed that T-lymphocyte proliferation was significantly enhanced upon treatment with L-alanyl-L-glutamine at concentrations of 2 mmol/L. The study indicated that this effect was partly due to increased cytokine production, which is essential for immune responses .

| Study | Concentration (mmol/L) | Effect on T-lymphocyte Proliferation |

|---|---|---|

| Kircher et al. (2002) | 2 | Significant increase in proliferation |

3. Cell Culture Applications

This compound can serve as an effective supplement in cell culture environments. Its stability compared to free glutamine makes it a preferred choice for maintaining cell viability and productivity:

- Reduced Ammonia Production : Unlike L-glutamine, which degrades to ammonia—a compound detrimental to cell health—L-alanyl-L-glutamine minimizes ammonia accumulation during cell culture .

- Enhanced Antibody Production : In a study involving CHO cells, the addition of L-alanyl-L-glutamine at 50 mM significantly boosted monoclonal antibody production while reducing apoptosis .

4. Case Studies

Several case studies illustrate the beneficial effects of this dipeptide in various applications:

- Imamoto et al. (2013) : This study demonstrated that L-alanyl-L-glutamine improved the yield of anti-CD20 chimeric antibodies in CHO cell lines, establishing its utility in biopharmaceutical production .

- Cruzat et al. (2015) : The protective effects of L-alanyl-L-glutamine against inflammatory challenges were observed in insulin-secreting BRIN-BD11 β-cells exposed to lipopolysaccharide-treated macrophages .

5. Conclusion

This compound exhibits promising biological activities that can be harnessed for both therapeutic and biotechnological applications. Its ability to enhance immune responses and improve cell culture conditions positions it as a valuable compound in research and clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.